
Thiol-PEG12-acid
Vue d'ensemble
Description
Thiol-PEG12-acid is a polyethylene glycol (PEG) derivative that contains a thiol group and a terminal carboxylic acid. The compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The thiol group in this compound can react with various electrophiles, making it a versatile linker in bioconjugation and surface modification applications .
Mécanisme D'action
Target of Action
Thiol-PEG12-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The compound contains a thiol group that reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .
Mode of Action
This compound operates by joining two essential ligands, crucial for forming PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound involve the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thus playing a significant role in maintaining the balance of protein synthesis and degradation in cells .
Pharmacokinetics
This compound, being a PEG-based compound, exhibits certain pharmacokinetic properties. The hydrophilic PEG spacer increases solubility in aqueous media . This property can enhance the bioavailability of the compound.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . By leveraging the ubiquitin-proteasome system, it can induce the degradation of specific proteins within cells . This can have various molecular and cellular effects depending on the specific proteins targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactivity of the thiol group with maleimide, OPSS, vinylsulfone, and transition metal surfaces can be affected by factors such as pH and temperature . Furthermore, the hydrophilic PEG spacer’s ability to increase solubility in aqueous media can also be influenced by the characteristics of the media, such as its ionic strength .
Analyse Biochimique
Biochemical Properties
The thiol group at one end of Thiol-PEG12-acid forms dative bonds with gold and thioether bonds with maleimide and bromoacetate groups . It can also form disulfide bonds with other sulfhydryl groups . The propionic acid group at the opposite end can react with amines to form amide bonds .
Cellular Effects
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media This property allows it to interact with various types of cells and cellular processes
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with biomolecules . The thiol group can form bonds with maleimide, bromoacetate groups, and other sulfhydryl groups . The propionic acid group can react with amines to form amide bonds .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to form bonds with different biomolecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiol-PEG12-acid is synthesized through a series of chemical reactions that introduce the thiol and carboxylic acid functional groups onto a polyethylene glycol backbone. The typical synthetic route involves the following steps:
Activation of PEG: The polyethylene glycol is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Introduction of Thiol Group: The activated PEG is then reacted with a thiol-containing compound, such as cysteamine, to introduce the thiol group.
Introduction of Carboxylic Acid Group: Finally, the terminal hydroxyl group of the PEG is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve consistent product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides. This reaction is commonly used in the formation of stable crosslinks in proteins and other biomolecules.
Reduction: The disulfide bonds formed from the oxidation of this compound can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions with various electrophiles, such as maleimides and vinyl sulfones, to form stable thioether bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Maleimides or vinyl sulfones in aqueous buffers at neutral pH.
Major Products:
Disulfides: Formed from the oxidation of thiol groups.
Thioethers: Formed from nucleophilic substitution reactions with electrophiles
Applications De Recherche Scientifique
Thiol-PEG12-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification of nanoparticles.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic assays due to its ability to form stable and specific bioconjugates
Comparaison Avec Des Composés Similaires
Thiol-PEG8-acid: Contains a shorter polyethylene glycol spacer, resulting in different solubility and flexibility properties.
Carboxy-PEG12-thiol: Similar structure but with reversed functional groups, used in different bioconjugation strategies.
Methoxy-PEG12-thiol: Contains a methoxy group instead of a carboxylic acid, used for surface passivation and reducing non-specific binding.
Uniqueness: Thiol-PEG12-acid is unique due to its combination of a long polyethylene glycol spacer with both thiol and carboxylic acid functional groups. This combination provides enhanced solubility, flexibility, and versatility in bioconjugation and surface modification applications compared to other similar compounds .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O14S/c28-27(29)1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42/h42H,1-26H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDURFKNRMLTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211174-73-9 | |
| Record name | Carboxy-PEG12-C2-Thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



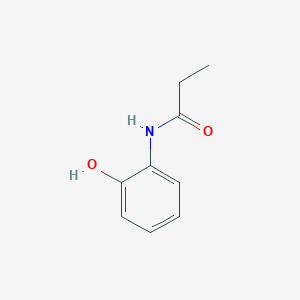
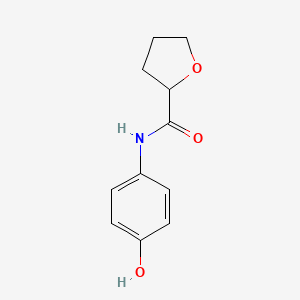

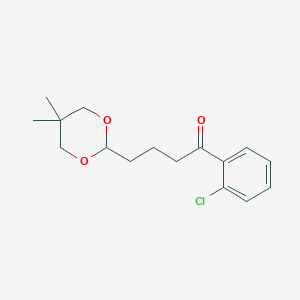
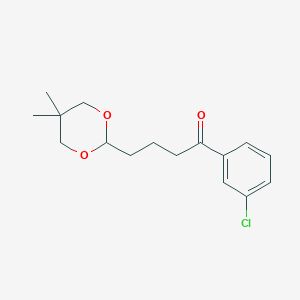

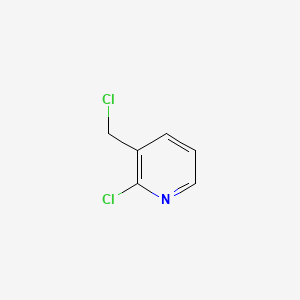
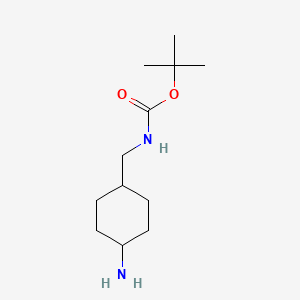

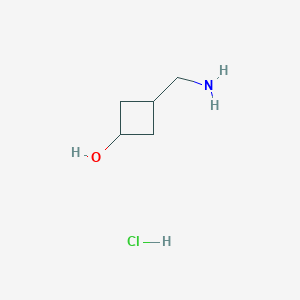
![[(1-Chlorocyclopropyl)thio]benzene](/img/structure/B3023968.png)

![7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3023974.png)
